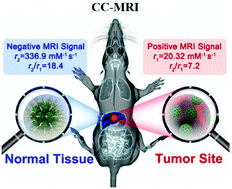A tumor microenvironment dual responsive contrast agent for contrary contrast-magnetic resonance imaging and specific chemotherapy of tumors†
Nanoscale Horizons Pub Date: 2022-02-09 DOI: 10.1039/D1NH00632K
Abstract
Development of magnetic resonance imaging (MRI) contrast agents (CAs) is still one of the research hotspots due to the inherent limitations of T1- or T2-weighted CAs and T1/T2 dual-mode CAs. To dramatically enhance the MRI contrast between tumors and normal tissues, we propose a new concept of contrary contrast-MRI (CC-MRI), whose specific definition is that CC-MRI CAs present a positive or negative signal at normal tissues, but show contrary signals at diseased tissues. To realize CC-MRI of tumors, we designed and developed a tumor microenvironment (TME) dual responsive CA (i.e., SA-FeGdNP-DOX@mPEG), which is almost not responsive under normal physiological conditions, but highly responsive to the acidic and reductive TME. Our SA-FeGdNP-DOX@mPEG shows a negative MRI signal under normal physiological conditions due to the high r2 value (336.9 mM−1 s−1) and high r2/r1 ratio (18.4), but switches to a positive MRI signal in the TME because of the high r1 value (20.32 mM−1 s−1) and low r2/r1 ratio (7.2). Our TME dual responsive SA-FeGdNP-DOX@mPEG significantly enhanced the contrast of MR images between tumors and livers, and the ΔSNR difference reached 501%. In addition, our SA-FeGdNP-DOX2@mPEG2 with tumor targetability and controlled DOX release responding to the TME was also used for tumor-specific chemotherapy with reduced side effects.


Recommended Literature
- [1] Back matter
- [2] Engineering of porous π-stacked solids using mechanochemistry
- [3] Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†
- [4] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [5] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [6] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [7] Control of macromolecular structure and function using covalently attached double-stranded DNA constraints†
- [8] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [9] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [10] Contents list










